molecular formula C10H11BrN4O3S B5270878 4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

Cat. No.: B5270878
M. Wt: 347.19 g/mol
InChI Key: KXXOLPCRTDYGEC-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a 1H-1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring often imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing a bromine atom can be hazardous and require careful handling .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or industry, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Triazole Formation: The formation of the 1H-1,2,4-triazole ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. For example, bromination may be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Ethoxylation can be achieved using ethyl iodide and a base like potassium carbonate. Sulfonamidation typically involves the reaction of the intermediate with sulfonyl chloride. Finally, the triazole ring can be formed through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The bromine atom on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
  • 4-chloro-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
  • 4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Uniqueness

4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of the bromine atom, ethoxy group, and triazole ring imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O3S/c1-2-18-9-5-7(3-4-8(9)11)19(16,17)15-10-12-6-13-14-10/h3-6H,2H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOLPCRTDYGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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